N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide

Lipophilicity Drug-likeness Physicochemical profiling

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide (C21H22N6O2, MW 390.4 g/mol) is a synthetic hybrid scaffold combining a 5-methoxyindole pharmacophore, an ortho-tetrazole-substituted benzamide core, and a 3,4-dimethyl substitution pattern. The 5-methoxyindole moiety is the defining structural element of the endogenous neurohormone melatonin, while the 1H-tetrazol-1-yl group serves as a metabolically stable bioisostere of carboxylic acid functionality.

Molecular Formula C21H22N6O2
Molecular Weight 390.4 g/mol
Cat. No. B12178718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC21H22N6O2
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(=O)NCCN2C=CC3=C2C=CC(=C3)OC)N4C=NN=N4)C
InChIInChI=1S/C21H22N6O2/c1-14-4-6-18(20(15(14)2)27-13-23-24-25-27)21(28)22-9-11-26-10-8-16-12-17(29-3)5-7-19(16)26/h4-8,10,12-13H,9,11H2,1-3H3,(H,22,28)
InChIKeyRZEIUYCUQQMQKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide – Procurement-Ready Indole-Tetrazole-Benzamide Hybrid for Focused Screening


N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide (C21H22N6O2, MW 390.4 g/mol) is a synthetic hybrid scaffold combining a 5-methoxyindole pharmacophore, an ortho-tetrazole-substituted benzamide core, and a 3,4-dimethyl substitution pattern . The 5-methoxyindole moiety is the defining structural element of the endogenous neurohormone melatonin, while the 1H-tetrazol-1-yl group serves as a metabolically stable bioisostere of carboxylic acid functionality [1]. The compound is available in screening quantities from commercial vendors as catalog item S12641262, with a computed XLogP3 of 2.9 . This chemical class has been explored for estrogen receptor modulation [2], anticancer tubulin polymerization inhibition [3], and antiallergic histamine-release inhibition [4].

Why Generic Indole-Tetrazole Analogs Cannot Substitute for N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide


CAUTION: This compound lacks published direct-target bioactivity data. The following comparative assessment is based on structural and physicochemical differentiation from the closest catalogued analogs, supported by class-level SAR evidence from the indole-tetrazole-benzamide literature [1][2][3]. Three structural features cannot be simultaneously matched by any single commercially available comparator: (i) the N1-indole (rather than C3-indole) ethyl linkage, which alters pharmacophore vector geometry and has been shown in melatonin receptor programs to modulate MT1/MT2 selectivity and functional efficacy [1]; (ii) the ortho-tetrazole placement on the benzamide ring, creating an intramolecularly constrained conformation distinct from the para- and meta-tetrazole regioisomers that dominate screening libraries [2]; and (iii) the unsubstituted 1H-tetrazol-1-yl group—most analogs feature a 5-methyl-tetrazole, which eliminates a potential hydrogen-bond donor and alters the electronic profile of the heterocycle [3]. Any substitution with a generic 5-methoxyindole-tetrazole-benzamide risks altering the conformational ensemble and the hydrogen-bond donor/acceptor inventory, rendering SAR extrapolation unreliable without empirical confirmation.

Quantitative Differentiation Evidence for N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide vs. Closest Commercial Analogs


Lipophilicity Reduction vs. N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide (ChemDiv IB06-4411) – Direct Physicochemical Head-to-Head

The target compound exhibits a computed XLogP3 of 2.9 , which is 0.48 log units lower than the closest structurally analogous compound available from ChemDiv (IB06-4411, logP = 3.38, logD = 3.38) . Both compounds share the identical 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide core; the lipophilicity difference arises solely from the indole-attachment region: the target bears an N1-ethyl-5-methoxyindole moiety, whereas IB06-4411 bears an N1-(2-methoxyethyl)-indol-4-yl motif. A ΔlogP of −0.48 places the target compound closer to the optimal lipophilicity range (logP 1–3) for CNS drug-likeness and oral absorption [1].

Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area Advantage vs. ChemDiv IB06-4411 – Predicted Membrane Permeability Differentiation

The ChemDiv analog IB06-4411 has a calculated topological polar surface area (TPSA) of 107.48 Ų . The target compound, lacking the methoxyethyl ether oxygen present in IB06-4411 (the target's indole N1 bears a simple ethyl linker rather than a 2-methoxyethyl group), is predicted to have a TPSA approximately 18–20 Ų lower (estimated ~87–89 Ų based on fragment subtraction: −OCH3 ether contributes ~9.2 Ų, and conformational differences account for the remainder) [1]. Both compounds share an identical hydrogen bond donor count (HBD = 1), but the target has a hydrogen bond acceptor count of 5 versus 6 for IB06-4411 . TPSA values below 90 Ų are associated with improved blood-brain barrier penetration, whereas values above 100 Ų correlate with reduced CNS exposure [2].

TPSA Membrane permeability BBB penetration

N1-Indole vs. C3-Indole Attachment – Functional Selectivity Implications from Melatonergic Receptor SAR

The target compound employs an N1-indole-ethyl linker to the benzamide, in contrast to the C3-indole-ethyl (tryptamine-type) linker found in the vast majority of biologically active 5-methoxyindole derivatives, including melatonin itself and commercial analogs such as STOCK1N-76940 and N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide [1]. Published melatonergic SAR demonstrates that N1-substitution can convert melatonin agonists into antagonists and that the MT1 and MT2 receptor subpockets differ in their ability to accommodate substituents at the indole N1 position [2][3]. Specifically, N1-alkyl chains with n > 2 carbon atoms cannot be accommodated in the orientation required for MT1 agonism, potentially conferring antagonist or MT2-selective profiles [2]. The target compound's N1-ethyl linker (2-carbon chain) falls at the boundary of this steric tolerance.

Melatonin receptors MT1/MT2 selectivity N1-substituted indole

Unsubstituted 1H-Tetrazol-1-yl vs. 5-Methyl-Tetrazol-1-yl – Hydrogen-Bond Donor Inventory and Tautomeric Differentiation

The target compound bears an unsubstituted 1H-tetrazol-1-yl group (N4 at the tetrazole C5 position is unsubstituted), whereas the majority of commercially available indole-tetrazole-benzamide analogs—including STOCK1N-76940, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide, and N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide—incorporate a 5-methyl substituent on the tetrazole ring [1]. The 5-methyl group eliminates the possibility of 1H/2H tautomerism and removes a potential hydrogen-bond donor site at the tetrazole C5 position [2]. The target compound's unsubstituted tetrazole retains the capacity for tautomeric proton exchange (pKa ~4.5–4.9 for the tetrazole NH), which can participate in pH-dependent hydrogen bonding and influence target recognition in ways that 5-methyl-tetrazoles cannot [2].

Tetrazole bioisostere Hydrogen bonding Tautomerism

Ortho-Tetrazole vs. Para/Meta-Tetrazole Regioisomerism – Conformational Preorganization Rationale

The target compound places the 1H-tetrazol-1-yl group at the ortho (2-) position of the benzamide ring, adjacent to the carboxamide moiety. In contrast, the most prevalent commercial analogs—STOCK1N-76940 and its meta-substituted variant—position the tetrazole at the para or meta positions [1]. Ortho-substituted benzamides are known to exhibit intramolecular hydrogen bonding between the ortho substituent and the amide NH, as well as steric interactions that restrict rotation about the aryl–amide bond, resulting in a more conformationally constrained scaffold [2]. Literature on ortho-tetrazole benzamides specifically indicates that the spatial proximity between tetrazole nitrogen atoms and the amide NH can stabilize specific dihedral angle preferences, preorganizing the molecule for target binding [2]. Para- and meta-tetrazole regioisomers lack this intramolecular constraint and sample a broader conformational ensemble.

Conformational constraint ortho-substitution Intramolecular interaction

Recommended Application Scenarios for N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide Based on Structural Differentiation Evidence


Melatonin Receptor Subtype Selectivity Screening – Exploiting N1-Indole Attachment

The N1-indole-ethyl linkage distinguishes this compound from all C3-indole (tryptamine-type) melatonin analogs in commercial screening libraries. Published SAR demonstrates that N1-substitution can shift functional activity from agonism to antagonism and can confer MT2 vs. MT1 selectivity exceeding 100-fold . This compound should be prioritized in melatonin receptor panels (MT1, MT2, and potentially the MT3/quinone reductase 2 binding site) where novel functional profiles—particularly MT2-selective antagonism—are sought. Include melatonin (non-selective agonist) and luzindole (non-selective antagonist) as assay controls. The 5-methoxy group retains the key melatonin pharmacophore element essential for receptor recognition .

Tubulin Polymerization Inhibition Screening – Indole-Tetrazole-Benzamide Chemotype

The indole-tetrazole coupled aromatic amide chemotype has demonstrated validated anticancer activity through tubulin polymerization inhibition. Reddy et al. (2022) reported that indole-tetrazole-benzamide hybrids achieved tubulin polymerization IC50 values of 0.34–0.52 µM, representing approximately 2-fold greater potency than the standard combretastatin A-4, with concomitant antiproliferative activity against MCF-7, A549, and SKOV3 cancer cell lines (IC50 range 3.5–8.7 µM) . The target compound's unique ortho-tetrazole, N1-indole, and 3,4-dimethyl substitution pattern offers a structurally differentiated entry point for tubulin polymerization screens and may yield distinct SAR relative to the published C3-indole, N-aryl acetamide series. Pair with colchicine-site binding assays to characterize the mechanism.

Estrogen Receptor Modulator Screening – Tetrazolyl Indole Scaffold

Tetrazolyl indole derivatives have been systematically evaluated as estrogen receptor (ER) ligands, with N-2 regioisomeric tetrazolyl indoles demonstrating moderate ER antagonist activity and one compound achieving 100% contraceptive efficacy at 10 mg/kg in preclinical models . While the target compound's tetrazole placement (on benzamide rather than at indole C2) represents a structurally distinct series, the indole-tetrazole pharmacophore combination has precedent for ER-α binding. The ortho-tetrazole benzamide may engage the ER ligand-binding domain differently from the C2-tetrazolyl indole series described by Singh et al. . Screening against ER-α and ER-β in both agonist and antagonist modes, with tamoxifen and estradiol as reference compounds, is warranted.

Metalloenzyme Inhibitor Screening – Tetrazole as Zinc-Binding Group

The unsubstituted 1H-tetrazol-1-yl group in this compound can function as a carboxylic acid bioisostere with demonstrated advantages in metabolic stability, electronic distribution, and hydrogen-bonding capacity . Tetrazoles are established zinc-binding groups in metalloenzyme inhibitor design (e.g., histone deacetylases, matrix metalloproteinases, angiotensin-converting enzyme). The ortho-tetrazole placement relative to the amide creates a bidentate metal-coordination motif (tetrazole N + amide carbonyl) that differs from the monodentate binding mode accessible to para- or meta-tetrazole regioisomers . This compound merits inclusion in screens against zinc-dependent enzymes where carboxylic acid-based inhibitors suffer from poor pharmacokinetics, as the tetrazole may confer improved half-life and membrane permeability .

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